

Health and safety information for 2-Hexyl-1-octanol handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hexyl-1-octanol**

Cat. No.: **B011351**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-Hexyl-1-octanol** for Research and Development Applications

Introduction: Understanding 2-Hexyl-1-octanol

2-Hexyl-1-octanol is a C14 aliphatic alcohol, a branched-chain primary alcohol that finds utility in various industrial and research applications, including as a precursor in the synthesis of novel chemical entities.^{[1][2]} Its specific physical and chemical properties, such as its relatively high boiling point and low volatility, dictate its behavior and inform the necessary safety protocols for its handling.^{[3][4]} This guide provides a comprehensive overview of the health and safety considerations paramount for researchers, scientists, and drug development professionals working with **2-Hexyl-1-octanol**. The causality behind each procedural recommendation is explained to foster a deeper understanding of safe laboratory practices.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of the physicochemical properties of **2-Hexyl-1-octanol** is fundamental to anticipating its behavior and implementing appropriate safety measures.

Key Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₄ H ₃₀ O	[2]
Molecular Weight	214.39 g/mol	[1]
Appearance	Colorless liquid (data may vary)	[5]
Boiling Point	162°C @ 15mmHg	[3][4]
Melting Point	130°C (Note: This value from one source seems unusually high and may be an error)	[3]
Flash Point	56°C (closed cup)	[3]
Solubility in Water	Very low	[6]

The flash point of 56°C indicates that **2-Hexyl-1-octanol** is a combustible liquid.[3] It does not readily ignite at ambient temperatures but can become a fire hazard if heated or near a source of ignition.

Hazard Identification and Classification

While some safety data sheets for **2-Hexyl-1-octanol** report no available GHS classification data, it is prudent to handle it with the care afforded to similar long-chain alcohols.[3] For the closely related compound 2-Hexyl-1-decanol, the majority of reports indicate it does not meet GHS hazard criteria.[7] However, some sources for similar C8 and C12 alcohols indicate potential for skin and eye irritation.[8][9] Given the lack of extensive toxicological data for **2-Hexyl-1-octanol**, a conservative approach is warranted.

Potential Hazards:

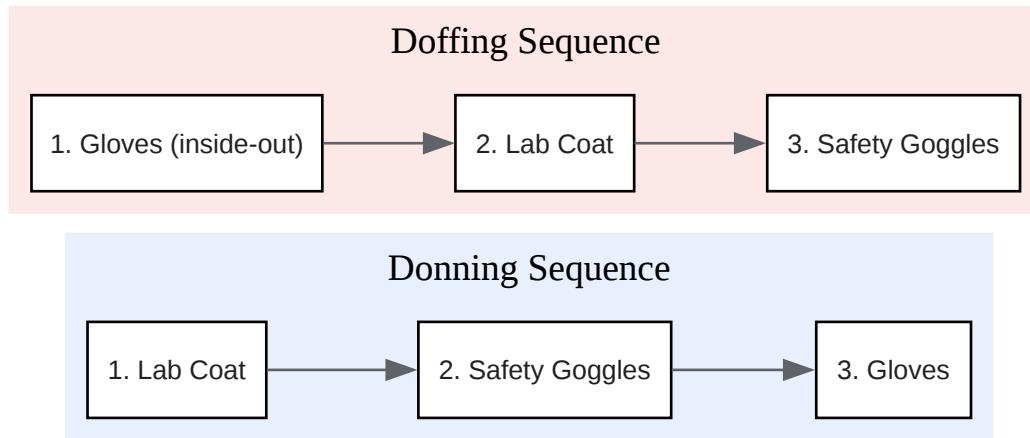
- Eye Contact: May cause irritation.[8]
- Skin Contact: Prolonged or repeated contact may cause skin irritation or dryness.[8]
- Inhalation: Due to its low vapor pressure at room temperature, inhalation is a less common route of exposure but may occur if the substance is heated or aerosolized.[6]

- Ingestion: Ingestion may cause gastrointestinal irritation.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary lines of defense against exposure to **2-Hexyl-1-octanol**.

Engineering Controls


- Ventilation: Handle **2-Hexyl-1-octanol** in a well-ventilated area.[3] A certified chemical fume hood is recommended, especially when heating the substance or performing operations that could generate aerosols. The rationale is to maintain airborne concentrations below any potential exposure limits and to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE Category	Specification	Rationale
Eye/Face Protection	Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. [3] [5]	To prevent accidental splashes to the eyes, which could cause irritation.
Skin Protection	Impervious clothing and gloves (e.g., nitrile rubber) inspected prior to use. [3] [8]	To prevent skin contact, which may lead to irritation or dermatitis with repeated exposure.
Respiratory Protection	Generally not required under normal conditions of use with adequate ventilation. If aerosols are generated or if irritation is experienced, a full-face respirator with appropriate cartridges should be used. [3] [6]	To protect against inhalation of mists or vapors, which could occur if the substance is heated or agitated.

Diagram: PPE Donning and Doffing Sequence

[Click to download full resolution via product page](#)

Caption: Correct PPE donning and doffing sequence minimizes contamination.

Section 3: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling Procedures

- Avoid contact with skin and eyes.[\[3\]](#)
- Use non-sparking tools to prevent ignition of vapors, especially when handling larger quantities or at elevated temperatures.[\[3\]](#)
- Prevent fire caused by electrostatic discharge.[\[3\]](#) Ensure proper grounding of equipment where necessary.
- Handle in accordance with good industrial hygiene and safety practices.[\[3\]](#) This includes washing hands thoroughly after handling.

Storage Requirements

- Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[\[3\]](#)[\[8\]](#) This prevents the release of vapors and protects the substance from contamination.
- Store away from incompatible materials such as strong oxidizing agents, which could lead to a hazardous reaction.[\[8\]](#)
- Keep away from sources of heat, sparks, and open flames.[\[10\]](#)[\[11\]](#)

Disposal Considerations

- Dispose of **2-Hexyl-1-octanol** and its container as hazardous waste in accordance with local, state, and federal regulations.[\[8\]](#)
- Do not allow the chemical to enter drains or the environment.[\[3\]](#)
- Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[\[3\]](#)

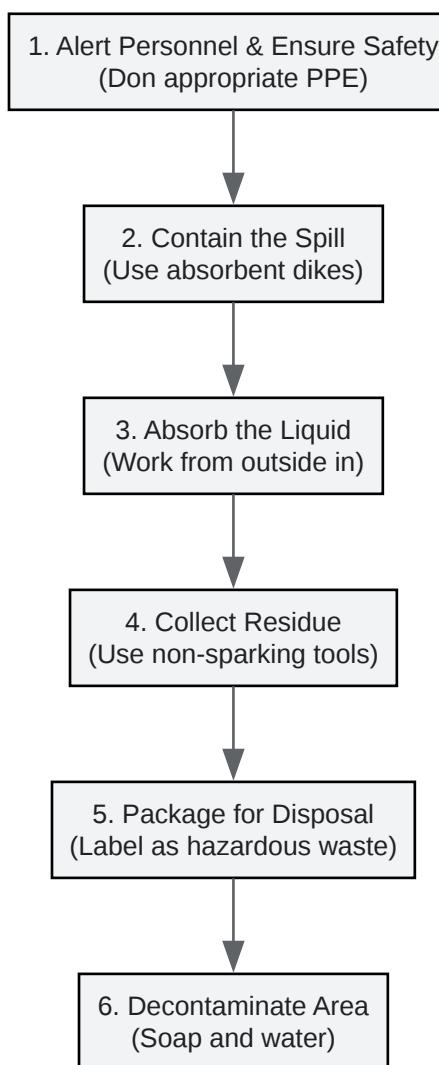
Section 4: Emergency Procedures

A clear and practiced emergency response plan is essential.

First-Aid Measures

Exposure Route	First-Aid Protocol	Causality and Notes
Inhalation	Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [3]	To restore normal breathing and ensure oxygenation.
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. [3][8]	To remove the substance from the skin and prevent further irritation.
Eye Contact	Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]	To flush the chemical from the eyes and minimize potential damage.
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. [3]	Inducing vomiting can lead to aspiration of the chemical into the lungs.

Fire-Fighting Measures


- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[3\]](#)

- Specific Hazards: The substance is combustible. Heating may cause containers to rupture. [8] Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[8]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Accidental Release Measures (Spill Cleanup)

A minor spill can be managed by trained laboratory personnel, while a major spill requires an emergency response team.

Diagram: Minor Spill Response Workflow

[Click to download full resolution via product page](#)

Caption: Systematic workflow for managing minor spills of **2-Hexyl-1-octanol**.

Spill Cleanup Protocol:

- Evacuate and Secure: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[\[3\]](#)
- Containment: Prevent further spillage or leakage if it is safe to do so. Create a dike around the spill using inert absorbent materials like vermiculite, sand, or commercial sorbents.[\[8\]](#)[\[12\]](#)
- Absorption: Apply absorbent material, starting from the outside of the spill and working inwards to prevent spreading.[\[12\]](#)
- Collection: Once fully absorbed, collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[\[3\]](#)[\[13\]](#)
- Decontamination: Clean the spill area thoroughly with soap and water.[\[14\]](#)
- Reporting: Report the incident to the appropriate safety officer or supervisor.

Conclusion

While **2-Hexyl-1-octanol** does not currently have a harmonized, extensive hazard profile, its nature as a combustible, long-chain alcohol necessitates careful and informed handling. The principles of good laboratory practice—including the consistent use of engineering controls and appropriate PPE, adherence to safe storage and handling protocols, and preparedness for emergencies—are paramount. By understanding the rationale behind these safety measures, researchers can effectively mitigate risks and maintain a safe environment for scientific advancement.

References

- Chemical Properties of **2-Hexyl-1-octanol** (CAS 19780-79-1). (n.d.). Cheméo.
- **2-Hexyl-1-octanol** | C14H30O. (n.d.). PubChem.
- **2-Hexyl-1-octanol**. (n.d.). NIST WebBook.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- 2-Hexyl-1-decanol | C16H34O. (n.d.). PubChem.

- 2-octanol methyl hexyl carbinol. (n.d.). The Good Scents Company.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hexyl-1-octanol | C14H30O | CID 545551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hexyl-1-octanol [webbook.nist.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-HEXYL-1-OCTANOL | 19780-79-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-octanol, 123-96-6 [thegoodscentscompany.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. acs.org [acs.org]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- To cite this document: BenchChem. [Health and safety information for 2-Hexyl-1-octanol handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011351#health-and-safety-information-for-2-hexyl-1-octanol-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com